molecular formula C13H9ClFNO B173892 2-chloro-N-(4-fluorophenyl)benzamide CAS No. 153386-06-2

2-chloro-N-(4-fluorophenyl)benzamide

Cat. No.: B173892
CAS No.: 153386-06-2
M. Wt: 249.67 g/mol
InChI Key: PMHCCURYPFIWPW-UHFFFAOYSA-N
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Description

2-chloro-N-(4-fluorophenyl)benzamide is an organic compound with the molecular formula C13H9ClFNO and a molecular weight of 249.67 g/mol . This compound is characterized by the presence of a chloro group at the second position and a fluorophenyl group at the fourth position on the benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-fluorophenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-fluoroaniline in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-fluorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while oxidation and reduction reactions yield sulfoxides, sulfones, amines, or alcohols .

Scientific Research Applications

2-chloro-N-(4-fluorophenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-chlorophenyl)benzamide
  • 2-chloro-N-(4-bromophenyl)benzamide
  • 2-chloro-N-(4-methylphenyl)benzamide

Uniqueness

2-chloro-N-(4-fluorophenyl)benzamide is unique due to the presence of both chloro and fluoro groups, which impart distinct chemical and biological properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-N-(4-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHCCURYPFIWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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